3-{[1-(furan-3-carbonyl)azetidin-3-yl]oxy}pyridine
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Overview
Description
3-{[1-(furan-3-carbonyl)azetidin-3-yl]oxy}pyridine is a heterocyclic compound that features a pyridine ring linked to an azetidine ring, which is further connected to a furan ring through a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(furan-3-carbonyl)azetidin-3-yl]oxy}pyridine typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Furan Ring: The furan ring is introduced via a carbonylation reaction, where a furan derivative is reacted with the azetidine intermediate.
Formation of the Pyridine Ring: The final step involves the coupling of the azetidine-furan intermediate with a pyridine derivative under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{[1-(furan-3-carbonyl)azetidin-3-yl]oxy}pyridine can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens, nucleophiles, and bases are employed under controlled conditions.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
3-{[1-(furan-3-carbonyl)azetidin-3-yl]oxy}pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[1-(furan-3-carbonyl)azetidin-3-yl]oxy}pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-{[1-(furan-3-carbonyl)azetidin-3-yl]oxy}benzene: Similar structure but with a benzene ring instead of a pyridine ring.
3-{[1-(furan-3-carbonyl)azetidin-3-yl]oxy}thiophene: Similar structure but with a thiophene ring instead of a pyridine ring.
Uniqueness
3-{[1-(furan-3-carbonyl)azetidin-3-yl]oxy}pyridine is unique due to the presence of the pyridine ring, which imparts distinct electronic and steric properties
Properties
IUPAC Name |
furan-3-yl-(3-pyridin-3-yloxyazetidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c16-13(10-3-5-17-9-10)15-7-12(8-15)18-11-2-1-4-14-6-11/h1-6,9,12H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYBLPJRPEIESDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=COC=C2)OC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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